molecular formula C18H29N5O3 B5616093 1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine

1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine

Cat. No. B5616093
M. Wt: 363.5 g/mol
InChI Key: CSBNZLBYAVVRGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex piperazine derivatives, including those similar to the compound , typically involves multi-step reactions, including cyclo-condensation and nucleophilic addition processes. For example, Rajkumar, Kamaraj, and Krishnasamy (2014) detailed a synthesis approach involving a four-component cyclo-condensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, catalyzed by SO4^2−/Y2O3 in ethanol, to achieve novel piperazine derivatives with significant antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

Crystal structure and Hirshfeld surface analysis have been extensively utilized to examine the molecular structure of piperazine derivatives. Kumara et al. (2017) conducted single crystal X-ray diffraction studies and computational density functional theory (DFT) calculations on novel piperazine derivatives, providing insights into the chair conformation of the piperazine ring and the nature of intermolecular hydrogen bonds (Kumara et al., 2017).

Mechanism of Action

The mechanism of action of imidazole-containing compounds can vary widely depending on the specific compound and its biological targets. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

The safety and hazards of imidazole-containing compounds can vary widely depending on the specific compound. Some imidazole derivatives are used as drugs and have been thoroughly tested for safety, while others may be harmful or toxic .

Future Directions

Given the wide range of biological activities exhibited by imidazole derivatives, there is ongoing interest in the development of new imidazole-based drugs . Future research will likely continue to explore the synthesis, properties, and biological activities of these compounds.

properties

IUPAC Name

2-methoxy-1-[4-[4-[(1-methylimidazol-2-yl)methyl]piperazine-1-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O3/c1-20-8-5-19-16(20)13-21-9-11-23(12-10-21)18(25)15-3-6-22(7-4-15)17(24)14-26-2/h5,8,15H,3-4,6-7,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBNZLBYAVVRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCN(CC2)C(=O)C3CCN(CC3)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine

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